1-(methoxymethyl)-4-propoxybenzene
Description
1-(Methoxymethyl)-4-propoxybenzene is a substituted aromatic ether with the molecular formula C${11}$H${16}$O$2$ (inferred from substituent analysis). The compound features a benzene ring substituted at the 1-position with a methoxymethyl group (-CH$2$OCH$3$) and at the 4-position with a propoxy group (-OCH$2$CH$2$CH$3$).
Key structural analogs include:
- 1-Methoxy-4-propoxybenzene (C${10}$H${14}$O$2$): A simpler ether with methoxy (-OCH$3$) and propoxy groups at the 1- and 4-positions, respectively .
- 1-Bromo-4-(methoxymethyl)benzene (C$8$H$9$BrO): A brominated derivative with a methoxymethyl group .
- 4-Methoxyphenylacetone (C${10}$H${12}$O$_2$): A ketone derivative with a methoxy group and acetyl substituent .
The propoxy group contributes to hydrophobicity, as seen in structurally similar compounds like 1-methoxy-4-propoxybenzene .
Properties
CAS No. |
22699-13-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxymethyl)-4-propoxybenzene can be achieved through several methods. One common approach involves the alkylation of 4-propoxyphenol with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Methoxymethyl)-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-4-propoxybenzene involves its interaction with specific molecular targets. The methoxymethyl and propoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Key Observations :
- The methoxymethyl group in this compound increases molecular weight and steric hindrance compared to 1-methoxy-4-propoxybenzene, likely reducing volatility .
- Halogenated analogs (e.g., 1-bromo-4-(methoxymethyl)benzene) exhibit higher reactivity in substitution reactions due to the bromine leaving group .
Oxidation Behavior
- 1-Methoxy-4-(1-methylethyl)benzene (a tert-butyl analog) undergoes free-radical chain oxidation to yield hydroperoxides and ketones (e.g., 1-(4-methoxyphenyl)ethanone) .
- 1-Methoxy-4-propoxybenzene is less prone to oxidation than alkyl-substituted analogs due to the electron-donating propoxy group stabilizing the aromatic ring .
Pharmacological and Industrial Relevance
- Methoxymethyl in Drug Design : The 4-(methoxymethyl) group in Alfentanil (a synthetic opioid) enhances lipid solubility, improving blood-brain barrier penetration . This suggests that this compound could have similar solubility advantages.
- Pesticide Derivatives: Ethers like 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene (etofenprox) demonstrate the role of alkoxy groups in insecticidal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
